molecular formula C23H17F3N4O2S B11343717 1-(1,3-benzothiazol-2-yl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(1,3-benzothiazol-2-yl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11343717
M. Wt: 470.5 g/mol
InChI Key: BUNHJFDMCNOSFM-UHFFFAOYSA-N
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Description

2-[6-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-[6-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-4-(trifluoromethyl)pyrazole in the presence of a base to form the pyrazolo[3,4-b]pyridine intermediate. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-[6-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine and benzothiazole derivatives. These compounds share structural similarities but differ in their functional groups and specific properties. For example:

The uniqueness of 2-[6-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17F3N4O2S

Molecular Weight

470.5 g/mol

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C23H17F3N4O2S/c1-12-20-14(23(24,25)26)11-16(13-8-9-17(31-2)18(10-13)32-3)27-21(20)30(29-12)22-28-15-6-4-5-7-19(15)33-22/h4-11H,1-3H3

InChI Key

BUNHJFDMCNOSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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